molecular formula C9H12ClNO B1437977 But-2-ynyl-furan-2-ylmethyl-amine hydrochloride CAS No. 1185296-97-2

But-2-ynyl-furan-2-ylmethyl-amine hydrochloride

Cat. No.: B1437977
CAS No.: 1185296-97-2
M. Wt: 185.65 g/mol
InChI Key: XWPXEKDHQAJVGZ-UHFFFAOYSA-N
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Description

But-2-ynyl-furan-2-ylmethyl-amine hydrochloride is a biochemical compound with the molecular formula C9H11NO•HCl and a molecular weight of 185.65 g/mol . It has potential applications in various fields, including scientific research and industry.

Scientific Research Applications

Synthesis of Derivatives and Antibacterial Activities

N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives were synthesized, showing promising results in antimicrobial studies, particularly against hospital S. epidermidis rods. The pharmacophore model was established based on lead compounds, highlighting the potential of these derivatives in antimicrobial applications (Szulczyk et al., 2021).

Synthesis under Microwave-Assisted Conditions

A novel method for synthesizing ester and amide derivatives containing furan rings under microwave-assisted conditions was presented. The method utilized effective coupling reagents, indicating a streamlined approach for the synthesis of furan-containing compounds with potential for various applications (Janczewski et al., 2021).

Biological Activity and Pharmacological Applications

Cytotoxicity and Biological Activity

Compounds derived from methyl-5-(hydroxymethyl)-2-furan carboxylate were studied for their cytotoxicity against cancer cell lines and bacteria. The amine derivative showed potent biological activity, indicating the potential therapeutic applications of these compounds (Phutdhawong et al., 2019).

Root Growth-Inhibitory Activity

N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides were prepared and examined for their root growth-inhibitory activity. The compounds showed potent activity, suggesting their potential in agricultural applications (Kitagawa & Asada, 2005).

Chemical Synthesis and Characterization

Enantioselective Synthesis of Furan-2-yl Amines

An enantioselective synthesis of furan-2-yl amines and amino acids was described, providing a controlled approach for obtaining chiral amines. The synthesis involved the reduction of O-benzyl (E)- and (Z)-furan-2-yl ketone oximes, showing the versatility in synthesizing furan derivatives (Demir et al., 2003).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of But-2-ynyl-furan-2-ylmethyl-amine hydrochloride .

Properties

IUPAC Name

N-(furan-2-ylmethyl)but-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-2-3-6-10-8-9-5-4-7-11-9;/h4-5,7,10H,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPXEKDHQAJVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNCC1=CC=CO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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